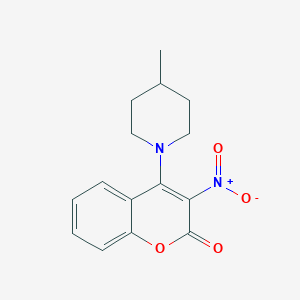
4-(4-methylpiperidin-1-yl)-3-nitro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methylpiperidin-1-yl)-3-nitro-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 4-methylpiperidin-1-yl group and a nitro group at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperidin-1-yl)-3-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions.
Nitration: The chromen-2-one intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Substitution with 4-Methylpiperidine: The final step involves the substitution of the nitro-chromen-2-one intermediate with 4-methylpiperidine. This can be achieved through nucleophilic substitution reactions using appropriate conditions, such as heating in the presence of a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylpiperidin-1-yl)-3-nitro-2H-chromen-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Oxidation: Potassium permanganate, water or acetone solvent.
Substitution: Various nucleophiles, ethanol or other suitable solvents, heating.
Major Products Formed
Reduction: Formation of 4-(4-methylpiperidin-1-yl)-3-amino-2H-chromen-2-one.
Oxidation: Formation of oxidized derivatives of the piperidine ring.
Substitution: Formation of substituted chromen-2-one derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial and anticancer properties.
Material Science: Chromen-2-one derivatives are used in the development of organic materials with specific optical and electronic properties.
Biological Research: The compound is used as a tool in biochemical studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-(4-methylpiperidin-1-yl)-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as DNA synthesis and cell signaling.
Pathways Involved: The nitro group and the piperidine ring play crucial roles in the compound’s activity, influencing its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-methylpiperidin-1-yl)aniline: A related compound with a similar piperidine substitution but lacking the chromen-2-one core.
4,4′-Trimethylenedipiperidine: Another piperidine derivative with different substitution patterns and properties.
Uniqueness
4-(4-methylpiperidin-1-yl)-3-nitro-2H-chromen-2-one is unique due to its combination of the chromen-2-one core with the 4-methylpiperidin-1-yl and nitro substituents. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds .
Properties
CAS No. |
676522-77-3 |
|---|---|
Molecular Formula |
C15H16N2O4 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
4-(4-methylpiperidin-1-yl)-3-nitrochromen-2-one |
InChI |
InChI=1S/C15H16N2O4/c1-10-6-8-16(9-7-10)13-11-4-2-3-5-12(11)21-15(18)14(13)17(19)20/h2-5,10H,6-9H2,1H3 |
InChI Key |
TVVZELBMSSTPPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


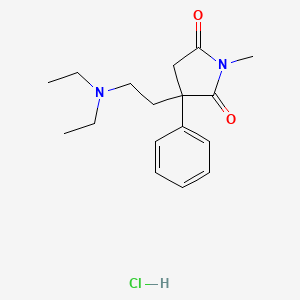

![N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14147797.png)
acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14147802.png)

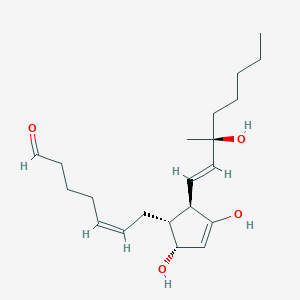
![6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14147813.png)
![3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione](/img/structure/B14147833.png)
![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)
![(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B14147844.png)
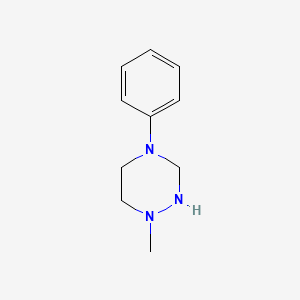
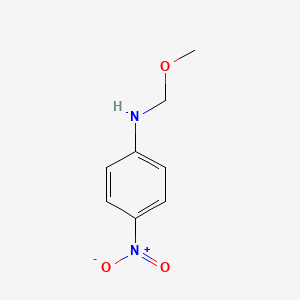

![Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B14147862.png)
